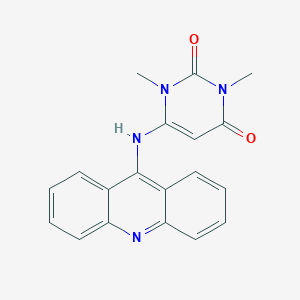
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. One common method is the condensation of urea with β-diketones, followed by cyclization and functional group modifications. For the specific compound , the synthesis might involve:
Condensation Reaction: Combining urea with a suitable β-diketone under acidic or basic conditions.
Cyclization: Heating the intermediate product to induce cyclization, forming the pyrimidine ring.
Functionalization: Introducing the acridinylamino group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
化学反応の分析
Types of Reactions
Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
Pyrimidine derivatives, including the compound , have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of pyrimidine derivatives often involves:
Molecular Targets: Binding to DNA, RNA, or proteins.
Pathways: Inhibiting enzymes involved in nucleic acid synthesis or repair, inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer drug.
Cytosine Arabinoside: Used in the treatment of leukemia.
Thymidine: A nucleoside involved in DNA synthesis.
Uniqueness
The uniqueness of 6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity compared to other pyrimidine derivatives.
特性
IUPAC Name |
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-22-16(11-17(24)23(2)19(22)25)21-18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFGAVGEXBQJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













